molecular formula C14H17ClFNO B7590772 2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone

2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone

Cat. No. B7590772
M. Wt: 269.74 g/mol
InChI Key: HHZZUJPKXZPRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone is a chemical compound that belongs to the class of piperidine derivatives. It is also known by the name of Ketamine analog 2F-DCK. This compound has gained significant attention in the scientific community due to its potential use in research studies.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone have not been extensively studied. However, it is believed to have similar effects to ketamine, which is known to produce dissociative and anesthetic effects. It may also have antidepressant and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone is its potential use as a research tool to study the effects of ketamine analogs on the central nervous system. It is also a reference standard in forensic and toxicology laboratories. However, one of the limitations of this compound is its potential for abuse and misuse.

Future Directions

There are several future directions for research on 2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone. One area of research could be to study its potential as an antidepressant and analgesic. Another area of research could be to study its effects on the NMDA receptor in the brain. Additionally, more research could be done to understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone involves the reaction of 2-chloroethyl ethyl ketone with 4-fluorobenzylpiperidine in the presence of a reducing agent. The reaction takes place under reflux conditions and the product is obtained in the form of a white crystalline powder.

Scientific Research Applications

2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone has been extensively used in scientific research studies. It is commonly used as a reference standard in forensic and toxicology laboratories. This compound has also been used as a research tool to study the effects of ketamine analogs on the central nervous system.

properties

IUPAC Name

2-chloro-1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO/c15-10-14(18)17-7-5-12(6-8-17)9-11-1-3-13(16)4-2-11/h1-4,12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZZUJPKXZPRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone

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